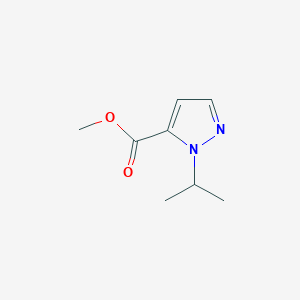

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” is a chemical compound that falls under the category of pyrazoles . Pyrazoles are a class of organic compounds characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of pyrazoles, including “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate”, is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure analysis for “Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” was not found in the search results.Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1H-pyrazole-5-carboxylate” has a molecular formula of C5H6N2O2, an average mass of 126.113 Da, and a monoisotopic mass of 126.042931 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 271.1±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 117.8±19.8 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate serves as a valuable scaffold for designing novel drugs. Researchers have explored its potential as an antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agent . Its unique structure and reactivity make it an attractive starting point for drug discovery.

Aryl Hydrocarbon Receptor Modulation

Studies have investigated the impact of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate on the aryl hydrocarbon receptor (AhR). AhR plays a crucial role in immune responses and inflammation. Modulating AhR activity using this compound may have implications for autoimmune diseases and inflammatory conditions .

Insecticidal Properties

Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives have shown insecticidal activity. Researchers have synthesized analogs and evaluated their efficacy against pests. These findings contribute to the development of environmentally friendly insecticides .

Nonracemic γ-Bicyclic Heteroarylpiperazine Synthesis

The compound has been utilized as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine-substituted prolinylthiazolidines. These compounds act as selective dipeptidylpeptidase 4 (DPP-4) inhibitors, potentially aiding in the treatment of diabetes .

Tautomerism Studies

Researchers have explored the tautomeric behavior of Methyl 1-isopropyl-1H-pyrazole-5-carboxylate derivatives. The presence of different substituents influences the preferred tautomer (tautomer (a) or tautomer (b)). Understanding tautomerism is crucial for predicting reactivity and biological activity .

Transition-Metal-Catalyzed Reactions

The compound has been employed in transition-metal-catalyzed reactions for pyrazole synthesis. Researchers have explored diverse methods, including photoredox reactions and one-pot multicomponent processes. These synthetic approaches contribute to the expansion of pyrazole derivatives in chemical research .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-propan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6(2)10-7(4-5-9-10)8(11)12-3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCINBVEPOVJHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

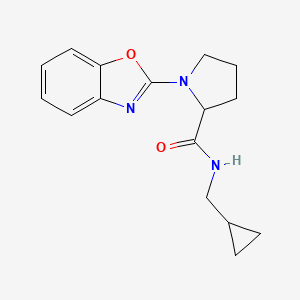

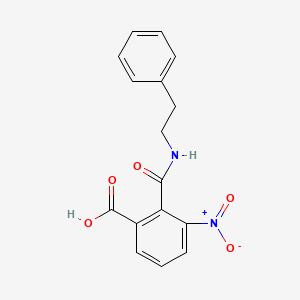

![9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2612327.png)

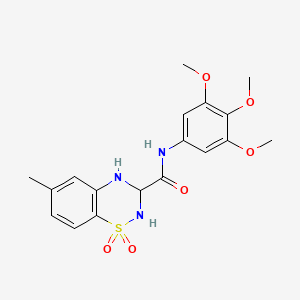

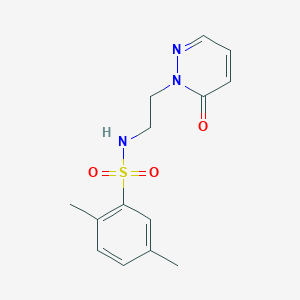

![methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2612328.png)

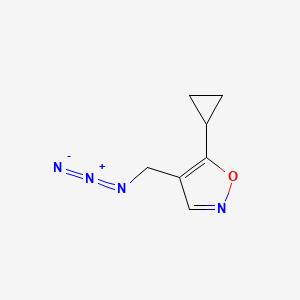

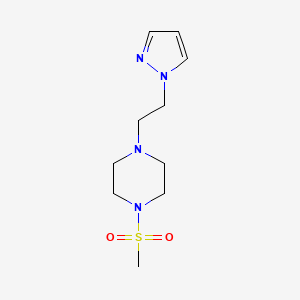

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2612337.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2612340.png)